molecular formula C9H10ClNO B082940 N-(4-chlorophenyl)-N-ethylformamide CAS No. 13519-67-0

N-(4-chlorophenyl)-N-ethylformamide

Cat. No.: B082940
CAS No.: 13519-67-0
M. Wt: 183.63 g/mol
InChI Key: AJNZQFLAIQZRTJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-ethylformamide is an organic compound with the molecular formula C9H10ClNO It is a formamide derivative where the formamide group is substituted with a 4-chlorophenyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-ethylformamide typically involves the reaction of 4-chloroaniline with ethyl formate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the formamide bond. The reaction can be represented as follows:

4-chloroaniline+ethyl formateThis compound\text{4-chloroaniline} + \text{ethyl formate} \rightarrow \text{this compound} 4-chloroaniline+ethyl formate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-ethylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products

    Oxidation: Produces amides or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N-ethylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-ethylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the phenyl and ethyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-chlorophenyl)-N-isopropylformamide: Contains an isopropyl group instead of an ethyl group.

    N-(4-chlorophenyl)-N-phenylformamide: Has a phenyl group in place of the ethyl group.

Uniqueness

N-(4-chlorophenyl)-N-ethylformamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. The presence of the ethyl group provides distinct steric and electronic properties compared to other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-ethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-11(7-12)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNZQFLAIQZRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384124
Record name N-(4-chlorophenyl)-N-ethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13519-67-0
Record name N-(4-chlorophenyl)-N-ethylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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